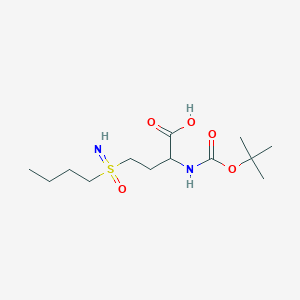

Boc-DL-buthioninesulfoximine

Overview

Description

Boc-DL-buthioninesulfoximine is a chemically modified derivative of buthionine sulfoximine (BSO), a well-characterized inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione biosynthesis. The "Boc" (tert-butyloxycarbonyl) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes such as peptide synthesis. This compound exists as a racemic mixture (DL-form), distinguishing it from enantiomerically pure L- or D-forms. The Boc modification alters solubility and reactivity, making it valuable in controlled deprotection strategies in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-buthioninesulfoximine typically involves the protection of the amino group of buthionine sulfoximine with a tert-butyloxycarbonyl (Boc) group. This protection is achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale production, including the use of more efficient reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-buthioninesulfoximine undergoes various chemical reactions, including:

Oxidation: The sulfoximine group can be oxidized to form sulfone derivatives.

Reduction: The sulfoximine group can be reduced to form sulfide derivatives.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Free amine.

Scientific Research Applications

Cancer Therapy

1.1. Mechanism of Action

BSO inhibits GSH synthesis, leading to increased oxidative stress in cancer cells. This mechanism is utilized to enhance the efficacy of certain chemotherapeutic agents.

1.2. Case Studies

- A study demonstrated that combining BSO with 177Lu-DOTATATE, a treatment for neuroendocrine tumors, significantly improved therapeutic outcomes without additional toxicity. The combination led to a synergistic effect, enhancing tumor cell death through increased oxidative stress while maintaining safety profiles in animal models .

- Another research highlighted the use of BSO-loaded hollow gold nanoparticles as a novel nanomedicine for cancer treatment. These nanoparticles demonstrated enhanced cytotoxicity against human lung cancer cells by promoting reactive oxygen species (ROS) generation, which was facilitated by BSO .

Oxidative Stress Research

2.1. Role in Oxidative Damage Studies

BSO serves as a critical tool in studying oxidative stress mechanisms due to its ability to deplete GSH levels, allowing researchers to investigate the consequences of reduced antioxidant defenses.

2.2. Findings from Studies

- In an experiment involving gingival cells, BSO was shown to induce oxidative stress and apoptosis when combined with glutamate. However, melatonin was found to counteract these effects, suggesting potential therapeutic avenues for periodontal diseases .

- Research indicated that early administration of BSO in animal models significantly reduced mammary tumor burden by impairing tumor initiation and progression through GSH depletion .

Combination Therapies

3.1. Synergistic Effects with Other Drugs

BSO has been studied for its synergistic effects when combined with other chemotherapeutic agents:

- A study explored the combination of BSO with doxorubicin (DOX), revealing that BSO enhances the cytotoxic effects of DOX on cancer cells . This suggests that BSO can be an effective adjuvant in chemotherapy regimens.

Potential Therapeutic Strategies

4.1. Targeting Antioxidant Pathways

The inhibition of GSH synthesis using BSO opens new avenues for therapeutic strategies targeting antioxidant pathways:

- Combining BSO with inhibitors of other antioxidant systems has shown promise in reducing tumorigenesis and enhancing treatment efficacy against various cancers .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Enhances efficacy of chemotherapeutics | Synergistic effects with 177Lu-DOTATATE and DOX |

| Oxidative Stress Research | Investigates consequences of reduced GSH levels | Induces apoptosis in gingival cells |

| Combination Therapies | Works synergistically with other drugs | Enhances cytotoxicity when combined with DOX |

Mechanism of Action

Boc-DL-buthioninesulfoximine exerts its effects by inhibiting the enzyme γ-glutamylcysteine synthetase, which is essential for the synthesis of glutathione. This inhibition leads to a depletion of glutathione levels in cells, resulting in increased oxidative stress and potential cell death. The compound targets molecular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|

| Boc-DL-buthioninesulfoximine | C₁₃H₂₆N₂O₅S* | ~314.4* | Boc-protected amine, sulfoximine | Racemic (DL) |

| L-Buthionine-(S,R)-sulfoximine | C₈H₁₈N₂O₃S | 222.3 | Free amine, sulfoximine | L-configuration |

| DL-Buthionine-(S,R)-sulfoximine hydrochloride | C₈H₁₈N₂O₃S·HCl | 258.8 | Hydrochloride salt, sulfoximine | Racemic (DL) |

| Methionine sulfoximine | C₅H₁₂N₂O₃S | 180.2 | Sulfoximine, shorter carbon chain | Racemic (DL) |

*Estimated based on Boc group addition to BSO (C₈H₁₈N₂O₃S).

- This compound: The Boc group increases lipophilicity, reducing water solubility compared to non-protected BSO. This modification is critical for peptide synthesis, where temporary amine protection is required .

- L-Buthionine-(S,R)-sulfoximine: Exhibits higher aqueous solubility (soluble in water, slightly in methanol) due to the free amine and polar sulfoximine group .

- DL-Buthionine-(S,R)-sulfoximine hydrochloride : The hydrochloride salt enhances stability and solubility in polar solvents, with a melting point of 215°C (decomposition) .

- Methionine sulfoximine : A shorter-chain analog with similar sulfoximine functionality but lower molecular weight, historically studied as a γ-GCS inhibitor .

Table 2: Functional Comparison

- This compound : Primarily a synthetic tool rather than a direct bioactive agent. Its utility lies in enabling precise deprotection strategies in peptide chemistry .

- L-BSO : The most potent and widely used isomer, inhibiting γ-GCS 20-fold more effectively than methionine sulfoximine .

- DL-BSO hydrochloride : Preferred for long-term storage due to salt stability; biological activity mirrors L-BSO but may require higher doses due to racemic composition .

Research and Clinical Relevance

- L-BSO : Extensively studied in oncology for glutathione depletion, enhancing the efficacy of cisplatin and radiation therapy .

- Methionine sulfoximine : A precursor in sulfoximine research but largely replaced by BSO due to lower potency .

- This compound : Lacks direct therapeutic use but enables synthesis of BSO-containing peptides for targeted drug delivery .

Biological Activity

Boc-DL-buthioninesulfoximine (Boc-DL-BSO) is a potent inhibitor of gamma-glutamylcysteine synthetase, an enzyme critical for the synthesis of glutathione (GSH), a major antioxidant in cells. This compound has garnered attention for its ability to induce oxidative stress and its potential applications in cancer therapy and other diseases. This article reviews the biological activity of Boc-DL-BSO, focusing on its mechanisms, effects on cellular processes, and implications in therapeutic contexts.

Boc-DL-BSO acts primarily by inhibiting GSH biosynthesis, leading to a depletion of intracellular GSH levels. This depletion results in increased oxidative stress within cells, as GSH plays a crucial role in neutralizing reactive oxygen species (ROS). The following key mechanisms have been identified:

- Inhibition of Antioxidant Defense : By reducing GSH levels, Boc-DL-BSO compromises the cell's ability to counteract oxidative damage, leading to heightened cellular stress and potential apoptosis.

- Impact on Mitochondrial Function : Studies have shown that Boc-DL-BSO treatment results in decreased mitochondrial membrane potential and ATP production, indicating impaired mitochondrial function due to oxidative stress .

Oxidative Stress Induction

Research indicates that Boc-DL-BSO induces significant oxidative stress without adversely affecting cell viability at certain concentrations. For instance, in a study using hippocampus-derived immortalized cells, treatment with 1 mM Boc-DL-BSO for 14 hours led to a marked reduction in superoxide dismutase (SOD) activity and total antioxidant capacity .

DNA Damage

Boc-DL-BSO has been implicated in inducing DNA damage through oxidative mechanisms. A study demonstrated that GSH depletion via Boc-DL-BSO resulted in increased frequencies of DNA deletions, suggesting a potential role in carcinogenesis . The relationship between oxidative stress and genomic instability highlights the compound's significance in cancer biology.

Cancer Treatment

The ability of Boc-DL-BSO to sensitize tumors to chemotherapy has been explored extensively. It enhances the efficacy of various chemotherapeutic agents by depleting GSH levels, which are often elevated in resistant cancer cells. For example:

- Doxorubicin Resistance : In vivo studies showed that Boc-DL-BSO could reverse multidrug resistance mediated by glutathione, thereby increasing the effectiveness of doxorubicin against resistant tumor models .

- Combination Therapies : Recent studies have suggested that combining Boc-DL-BSO with other therapeutic agents can lead to synergistic effects. For instance, when used alongside radionuclide therapies like 177Lu-DOTATATE, Boc-DL-BSO significantly reduced tumor growth without additional toxicity .

Case Studies and Findings

Q & A

Basic Research Questions

Q. What is the mechanistic role of Boc-DL-buthioninesulfoximine (BSO) in glutathione depletion studies?

BSO inhibits γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis. This depletion is leveraged to study oxidative stress pathways, chemoresistance in cancer cells, and redox-sensitive signaling. Methodologically, researchers should validate GSH levels post-BSO treatment using assays like DTNB (Ellman’s reagent) or HPLC-based quantification, ensuring consistency with cell-type-specific response variability .

Q. How can researchers verify the purity and structural integrity of this compound for experimental use?

Analytical techniques such as thin-layer chromatography (TLC, ≥99% purity verification) and nuclear magnetic resonance (NMR) spectroscopy are standard for quality control. Batch-specific certificates of analysis from suppliers should include retention time data for HPLC validation. Cross-referencing CAS No. 5072-26-4 ensures correct identification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Inhalation: Work in a fume hood; monitor respiratory exposure.

- Skin contact: Use nitrile gloves and lab coats; wash immediately with water.

- Waste disposal: Follow institutional guidelines for sulfoximine derivatives. Safety data sheets (SDS) from suppliers like Abmole Bioscience provide compound-specific hazard mitigation strategies .

Advanced Research Questions

Q. How does stereoisomerism (DL- vs. L-BSO) influence experimental outcomes in glutathione depletion studies?

DL-BSO (racemic mixture) and L-BSO (active enantiomer) exhibit differential inhibitory potency. Researchers must specify the isomer used, as L-BSO shows higher GCS affinity. Experimental designs should include enantiomeric purity verification via chiral chromatography and dose-response comparisons to avoid skewed results .

Q. What strategies optimize this compound concentrations in cell-based assays to balance efficacy and cytotoxicity?

- Perform dose-response curves (e.g., 10–500 µM) across 24–72 hours.

- Use viability assays (MTT, ATP luminescence) to identify the IC50 for GSH depletion without >20% cell death.

- Adjust concentrations based on cell type (e.g., hepatocytes require lower doses than carcinoma lines) .

Q. How should researchers address discrepancies in reported BSO activity across studies (e.g., variable IC50 values)?

Contradictions often arise from:

- Cell-specific metabolic rates: Primary vs. immortalized cells differ in GSH turnover.

- Assay sensitivity: Fluorometric assays (e.g., monochlorobimane) may detect lower GSH levels than colorimetric methods. Mitigate variability by standardizing protocols (e.g., pre-treatment duration, seeding density) and including positive controls like N-acetylcysteine .

Q. What in vivo models are appropriate for studying this compound-induced glutathione modulation?

- Rodent models: Administer BSO intraperitoneally (50–100 mg/kg/day) to deplete hepatic GSH. Monitor via blood GSH/GSSG ratios.

- Xenograft studies: Combine BSO with chemotherapeutics (e.g., cisplatin) to assess tumor redox sensitization. Use LC-MS/MS for tissue-specific GSH quantification .

Q. How can researchers differentiate off-target effects of BSO from its primary GSH inhibition mechanism?

- Rescue experiments: Co-administer GSH esters to reverse BSO effects.

- Omics approaches: Transcriptomic profiling (RNA-seq) can identify unintended pathways (e.g., NRF2 activation).

- Kinase inhibition panels: Screen for off-target kinase activity at high BSO doses (>1 mM) .

Q. Methodological Considerations

Q. What controls are essential in BSO-treated experiments to ensure data validity?

- Negative controls: Untreated cells/media-only samples.

- GSH replenishment controls: Cells co-treated with GSH precursors (e.g., NAC).

- Redox status markers: Measure ROS (e.g., DCFDA assay) alongside GSH to confirm oxidative stress .

Q. How should researchers design longitudinal studies to assess chronic BSO exposure effects?

- Use pulsed vs. continuous dosing to mimic clinical regimens.

- Monitor adaptive responses (e.g., GCS upregulation via qPCR).

- Evaluate mitochondrial dysfunction (Seahorse assays) and DNA damage (γH2AX staining) over extended timelines .

Q. Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing BSO-induced glutathione depletion data?

- Non-parametric tests (e.g., Mann-Whitney U) for skewed distributions.

- Two-way ANOVA for time- and dose-dependent effects.

- Report effect sizes (e.g., Cohen’s d) to highlight biological significance beyond p-values .

Q. How can researchers reconcile conflicting findings between in vitro and in vivo BSO studies?

Properties

IUPAC Name |

4-(butylsulfonimidoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O5S/c1-5-6-8-21(14,19)9-7-10(11(16)17)15-12(18)20-13(2,3)4/h10,14H,5-9H2,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJKAKPMCGGPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.